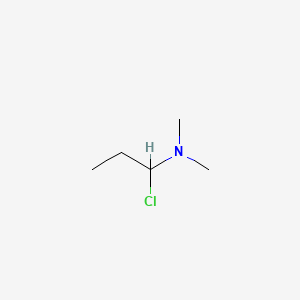
Dimethylaminochloropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylaminochloropropane, also known as 3-(dimethylamino)-1-chloropropane, is an organic compound with the molecular formula C5H12ClN. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylaminochloropropane can be synthesized through several methods. One common method involves the reaction of dimethylamine with allyl chloride in the presence of a catalyst such as diatomaceous earth. The reaction is typically carried out in a solvent like toluene at a temperature of around 45°C for about 10 hours. The product is then distilled under reduced pressure to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions
Dimethylaminochloropropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield dimethylaminopropanol.
科学的研究の応用
Industrial and Research Applications
Dimethylaminochloropropane serves primarily as an industrial and research organic chemical intermediate . Its role as an alkylating reagent is crucial in several chemical reactions, including:
- Grignard Reactions : It is used as a starting material in the preparation of Grignard reagents, which are essential for synthesizing various organic compounds .
- Pharmaceutical Synthesis : The compound is widely employed in the pharmaceutical industry to synthesize a range of drugs, including:
Case Study 1: Synthesis of Analgesics
A significant application of this compound is in the synthesis of analgesic compounds. For instance, it acts as an intermediate in the production of amidone, a potent analgesic. The synthesis involves reacting diphenylacetonitrile with this compound, leading to the formation of isomeric amino-nitriles that are further processed into analgesic formulations .
Case Study 2: Development of Drug Delivery Systems
Research has demonstrated that this compound can enhance drug delivery systems. For example, it has been utilized in the formulation of micelles for improved percutaneous delivery of methotrexate, a chemotherapeutic agent. The micelles formed showed superior skin permeability and drug deposition compared to free methotrexate, indicating potential for treating skin diseases effectively .
Toxicological Considerations
While this compound has numerous applications, it is essential to consider its toxicological profile. Studies have indicated potential genotoxicity; however, its utility as an alkylating agent in drug synthesis often outweighs these concerns when handled appropriately in controlled environments .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Organic Synthesis | Grignard reagent preparation | Essential for various organic transformations |
| Pharmaceutical Industry | Synthesis of analgesics, antiarrhythmics, etc. | Used extensively in drug development |
| Drug Delivery Systems | Micelle formulation for methotrexate | Enhanced skin permeability and drug deposition |
| Toxicology | Genotoxicity studies | Requires careful handling due to potential risks |
作用機序
The mechanism of action of dimethylaminochloropropane involves its reactivity with various molecular targets. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. The pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
2-Chloro-N,N-dimethylpropylamine: Similar in structure but with different reactivity and applications.
Dimethylaminoisopropyl chloride: Another related compound with distinct chemical properties and uses.
Uniqueness
Dimethylaminochloropropane is unique due to its specific reactivity and versatility in various chemical reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable in organic synthesis, and its applications in multiple fields highlight its importance.
特性
分子式 |
C5H12ClN |
|---|---|
分子量 |
121.61 g/mol |
IUPAC名 |
1-chloro-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-4-5(6)7(2)3/h5H,4H2,1-3H3 |
InChIキー |
MSUCLKFPHDRRGG-UHFFFAOYSA-N |
正規SMILES |
CCC(N(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















